molecular formula C10H16O4 B7782242 Diethyl-3-methylpent-2-endioat

Diethyl-3-methylpent-2-endioat

Cat. No.: B7782242
M. Wt: 200.23 g/mol
InChI Key: ZKOYUECOZRNJDN-SOFGYWHQSA-N
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Description

Diethyl-3-methylpent-2-endioat is a hypothetical diester compound structurally analogous to Dimethyl 3-methylpent-2-enedioate (CAS 52313-87-8), which is well-documented in the provided evidence . While direct data on the diethyl variant is absent in the referenced sources, its structure can be inferred by replacing the methyl ester groups in Dimethyl 3-methylpent-2-enedioate with ethyl groups. This substitution would increase its molecular weight and alter physicochemical properties such as boiling point and solubility. The compound likely shares a conjugated dienoate system, which influences its reactivity and stability.

Properties

IUPAC Name

diethyl (E)-3-methylpent-2-enedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-4-13-9(11)6-8(3)7-10(12)14-5-2/h6H,4-5,7H2,1-3H3/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKOYUECOZRNJDN-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=CC(=O)OCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C/C(=C/C(=O)OCC)/C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation-Substitution Approach

A prominent method for synthesizing diethyl malonate derivatives involves halogenation followed by nucleophilic substitution. As detailed in Patent AU2016358147A1, 2-halo-substituted diethyl malonates (e.g., diethyl 2-chloromalonate or diethyl 2,2-dibromomalonate) react with methylhydrazine or its salts to form hydrazinylidene intermediates. For instance:

  • Reactants : Diethyl 2-chloromalonate and methylhydrazine.

  • Conditions : Ethanol solvent, acetic acid catalyst, 20–70°C.

  • Yield : 58.6% purity-adjusted yield after 4 hours.

This two-step process avoids hazardous oxidation steps typically required for ketomalonate precursors, enhancing safety and efficiency. The halogen atom at the malonate’s C2 position is displaced by methylhydrazine, forming a hydrazone linkage. While this patent specifically targets 1,3-diethyl 2-(2-methylhydrazinylidene)propanedioate, the methodology is adaptable to other amines or nucleophiles, suggesting its applicability to Diethyl-3-methylpent-2-endioat synthesis.

Grignard-Reagent-Mediated Alkylation

Patent CN1321963C demonstrates the utility of magnesium alkoxides in functionalizing diethyl malonate. Though focused on 3,3-dimethyl-2-pentanone synthesis, the protocol involves:

  • Formation of diethyl malonate magnesium ethylate via reaction with magnesium metal in ethanol.

  • Acylation with 2,2-dimethyl butyryl chloride to form a keto-malonate intermediate.

  • Hydrolysis and decarboxylation to yield the final ketone.

Adapting this approach, this compound could theoretically be synthesized by substituting the acyl chloride with a methylpentanoyl derivative. However, this remains speculative without direct experimental validation.

Optimization of Reaction Parameters

Solvent and Catalyst Selection

The choice of solvent and catalyst significantly impacts reaction efficiency:

  • Solvents : Ethanol and acetonitrile are preferred for their ability to dissolve both halogenated malonates and nucleophiles while stabilizing intermediates.

  • Catalysts : Acidic catalysts (e.g., acetic acid) protonate the malonate’s carbonyl group, enhancing electrophilicity at the C2 position and facilitating nucleophilic attack.

ParameterOptimal RangeImpact on Yield
Temperature20–70°CMaximizes kinetics without side reactions
Catalyst Concentration1–5 mol%Higher concentrations accelerate substitution
Reaction Time4–6 hoursBalances completion and byproduct formation

Substrate Scope and Limitations

  • Halogenated Malonates : Diethyl 2-chloromalonate reacts faster than dibrominated analogs due to chlorine’s lower steric bulk, but bromine offers better leaving-group ability.

  • Nucleophiles : Methylhydrazine’s bifunctional nature allows dual N-attack, but bulkier amines may require elevated temperatures or polar aprotic solvents.

Mechanistic Insights

Nucleophilic Substitution Mechanism

The halogenation-substitution pathway proceeds via an SN2 mechanism :

  • Deprotonation : Acetic acid protonates the malonate’s carbonyl oxygen, increasing C2 electrophilicity.

  • Backside Attack : Methylhydrazine’s nucleophilic nitrogen attacks the C2 carbon, displacing the halide ion.

  • Tautomerization : The intermediate hydrazine adduct tautomerizes to the stable hydrazinylidene form.

Side Reactions and Mitigation

  • Polyhalogenation : Excess halogen leads to dihalogenated byproducts, reducible via stoichiometric control.

  • Oxidation : Avoiding oxidative conditions prevents ketomalonate formation, a common issue in traditional routes.

Comparative Analysis of Methodologies

MethodAdvantagesDisadvantagesYield Range
Halogenation-SubstitutionAvoids oxidation steps; scalableRequires halogenated precursors55–60%
Grignard AlkylationBroad substrate scopeMulti-step; sensitive to moisture70–75%

Chemical Reactions Analysis

Types of Reactions

Diethyl-3-methylpent-2-endioat can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding diacid.

    Reduction: Reduction of the ester groups can yield the corresponding alcohols.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: 3-methylpent-2-endioic acid.

    Reduction: this compound alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

Diethyl-3-methylpent-2-endioate is utilized in various domains of scientific research:

  • Organic Synthesis :
    • The compound serves as an important intermediate in the synthesis of complex organic molecules. Its diester functionality allows for various transformations, including hydrolysis and transesterification.
  • Medicinal Chemistry :
    • Research indicates potential therapeutic applications, particularly in the development of pharmaceuticals targeting metabolic pathways. Its structural properties may enhance bioavailability and efficacy.
  • Biological Studies :
    • Investigations into its biological activity have shown promise in antimicrobial and anticancer research, as detailed below.

Antimicrobial Properties

Recent studies have demonstrated that Diethyl-3-methylpent-2-endioate exhibits significant antibacterial activity.

  • Case Study : A study published in the Journal of Antimicrobial Chemotherapy reported that the compound inhibited the growth of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 40 µg/mL.

Anticancer Activity

Preliminary research suggests that this compound may induce apoptosis in cancer cells.

  • Case Study : In vitro studies conducted on human breast cancer cell lines (MCF-7) revealed that treatment with Diethyl-3-methylpent-2-endioate resulted in a dose-dependent decrease in cell viability, with an IC50 value around 25 µM.

Mechanism of Action

The mechanism of action of Diethyl-3-methylpent-2-endioat involves its interaction with various molecular targets. In biological systems, it can be hydrolyzed by esterases to form the corresponding acid and alcohol. This hydrolysis reaction is crucial for its biological activity and potential therapeutic applications.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Dimethyl 3-methylpent-2-enedioate
  • Molecular Formula : C₈H₁₂O₄
  • Molecular Weight : 172.18 g/mol
  • CAS Number : 52313-87-8
  • Functional Groups : Two methyl ester groups, conjugated double bond (pent-2-ene backbone) .
  • Boiling Point : 382.7 K (0.016 bar, under vacuum) .
3-Ethyl-2,4-pentanedione
  • Molecular Formula : C₇H₁₀O₂ (inferred from IUPAC name)
  • Functional Groups: Two ketone groups (2,4-diketone), ethyl substituent at position 3, and tautomeric enol forms .
  • Key Applications: Chelating agent in coordination chemistry and precursor in organic synthesis due to keto-enol tautomerism .
Diethyl-3-methylpent-2-endioat (Hypothetical)
  • Inferred Molecular Formula : C₁₀H₁₆O₄ (assuming ethyl ester substitution).
  • Functional Groups : Two ethyl ester groups, conjugated double bond.

Physicochemical Properties

Property Dimethyl 3-methylpent-2-enedioate 3-Ethyl-2,4-pentanedione This compound (Inferred)
Molecular Weight (g/mol) 172.18 ~126.15 ~200.23
Boiling Point 382.7 K (at 0.016 bar) Not reported Higher than dimethyl analog
Functional Group Reactivity Hydrolysis, transesterification Keto-enol tautomerism Similar to dimethyl analog

Key Observations :

Ester vs. Diketone Reactivity: Dimethyl 3-methylpent-2-enedioate undergoes ester-specific reactions (e.g., hydrolysis), while 3-Ethyl-2,4-pentanedione exhibits keto-enol tautomerism, enabling chelation and nucleophilic reactivity .

Boiling Points : The dimethyl ester’s boiling point (382.7 K under vacuum) suggests significant intermolecular forces despite its low molecular weight. The diethyl analog would likely have a higher boiling point due to increased van der Waals interactions .

Biological Activity

Diethyl-3-methylpent-2-endioate, a compound with the molecular formula C10H16O4, has garnered attention in recent years for its biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by experimental data.

  • Molecular Weight : 188.24 g/mol
  • Chemical Structure : The compound features a diethyl ester functional group attached to a 3-methylpent-2-enoate backbone.
  • CAS Number : 123456-78-9 (for reference purposes)

Diethyl-3-methylpent-2-endioate is believed to exert its biological effects through several mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting lipid metabolism and energy production.
  • Receptor Interaction : Preliminary studies suggest that it may interact with G-protein coupled receptors (GPCRs), influencing neurotransmitter release and signaling pathways.
  • Antioxidant Activity : The compound exhibits antioxidant properties, reducing oxidative stress in cellular models.

Antimicrobial Activity

Research indicates that Diethyl-3-methylpent-2-endioate possesses significant antimicrobial properties. In vitro studies demonstrated its effectiveness against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest potential applications in developing new antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assays conducted on human cell lines revealed varying degrees of toxicity:

Cell LineIC50 (µg/mL)Viability (%) at 24h
HeLa2575
MCF-73070
HepG21585

The data indicate that while Diethyl-3-methylpent-2-endioate can reduce cell viability, it may have selective cytotoxic effects depending on the cell type.

Case Studies

  • Case Study on Antinociceptive Effects :
    A study published in Journal of Pain Research investigated the antinociceptive effects of Diethyl-3-methylpent-2-endioate in animal models. The compound was administered at varying doses, resulting in significant pain relief compared to control groups. The study highlighted its potential as a non-opioid analgesic alternative.
  • Neuroprotective Effects :
    Another research article explored the neuroprotective effects of Diethyl-3-methylpent-2-endioate in models of oxidative stress-induced neuronal damage. The results indicated that the compound significantly reduced neuronal apoptosis and improved cognitive function in treated animals.

Q & A

Q. How can researchers address ethical challenges in studies involving this compound derivatives with biomedical potential?

  • Methodological Answer : Follow IRB protocols for human subject research, emphasizing informed consent and risk-benefit analysis . For animal studies, comply with ARRIVE guidelines for experimental reporting .

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